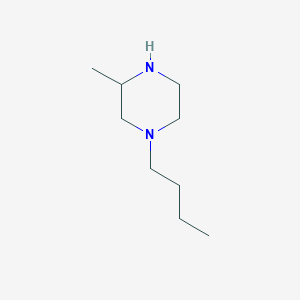
1-Butyl-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound this compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 3-methylpiperazine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-methylpiperazine and butyl bromide or butyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like acetonitrile or dimethylformamide.
Procedure: The mixture is heated to reflux, and the product is isolated through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
1-Butyl-3-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-3-methylpiperazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
1-Butyl-3-methylpiperazine can be compared with other piperazine derivatives:
Similar Compounds: 1-Butylpiperazine, 1-Methylpiperazine, 1-Ethyl-3-methylpiperazine.
Uniqueness: The presence of both butyl and methyl groups on the piperazine ring imparts unique physicochemical properties, such as increased lipophilicity and altered reactivity, distinguishing it from other piperazine derivatives.
Biological Activity
1-Butyl-3-methylpiperazine (BMP) is a compound belonging to the piperazine family, known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₈N₂
- Molecular Weight : 154.25 g/mol
- IUPAC Name : this compound
The compound is characterized by a piperazine ring substituted with a butyl group and a methyl group, which influences its biological activity.
Neuropharmacological Effects
This compound has been studied for its neuropharmacological properties. Research indicates that piperazine derivatives often exhibit antidepressant and anxiolytic effects. For instance, similar compounds have been shown to interact with serotonergic pathways, which are crucial for mood regulation.
Case Study : A study involving a related compound, LQFM104, demonstrated significant anxiolytic and antidepressant-like effects in mice. The behavioral tests indicated that these effects were mediated through the 5-HT1A receptor pathways, suggesting potential similar mechanisms for BMP derivatives .
Binding Affinity and Receptor Interaction
Research has shown that piperazine derivatives can bind effectively to various receptors, including serotonin and histamine receptors. This binding is crucial for their pharmacological effects:
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| BMP | Histamine H3R | TBD |
| LQFM104 | 5-HT1A | TBD |
The specific Ki values for BMP are not yet established but are anticipated to be comparable to those of other piperazine derivatives.
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that while BMP may cause skin and eye irritation, further studies are required to establish its safety profile comprehensively . The compound's interaction with metabolic enzymes should also be investigated to understand its pharmacokinetics better.
Properties
CAS No. |
109055-57-4 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-butyl-3-methylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-4-6-11-7-5-10-9(2)8-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
PHZSRKRJHYCDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCNC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















